2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfonyl]phenyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c22-17-12-10-15(11-13-17)14-28(25,26)19-9-5-4-8-18(19)21-24-23-20(27-21)16-6-2-1-3-7-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLRCAJAQIZBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzyl sulfonyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with phenyl isocyanate to yield the desired oxadiazole compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The presence of the 4-chlorobenzyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The synthesis of oxadiazole derivatives has been linked to various therapeutic activities. Research indicates that compounds like 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole exhibit significant potential as:
- Anticancer Agents: Studies have shown that oxadiazoles can induce apoptosis in cancer cells. For instance, compounds structurally similar to 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole have demonstrated efficacy against glioblastoma cell lines through mechanisms that damage DNA and promote cell death .
- Antimicrobial Agents: The antibacterial properties of oxadiazoles have been explored extensively. Research has highlighted their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The sulfonyl group enhances the compound's ability to disrupt bacterial cell walls .
Antidiabetic Activity
Recent studies have identified oxadiazoles as potential candidates for managing diabetes. In vivo studies using models like Drosophila melanogaster have shown that certain oxadiazole derivatives can significantly lower glucose levels, indicating their role in glucose metabolism regulation .
Case Study 1: Anticancer Activity
A study focused on the synthesis of various oxadiazole derivatives demonstrated that compounds with structural similarities to 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole exhibited potent cytotoxic effects against glioblastoma cells. The study utilized molecular docking simulations to predict binding affinities to target proteins involved in cancer progression. Compounds were screened using cytotoxic assays and showed promising results in inducing apoptosis .
Case Study 2: Antimicrobial Efficacy
Another research effort synthesized several 1,3,4-oxadiazoles and evaluated their antibacterial activities against both Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives had significant inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Applications |
|---|---|---|
| 5-Phenyl-1,3,4-Oxadiazole | Lacks sulfonyl groups | Limited biological activity |
| 2-(4-Chlorophenyl)-5-phenyl-1,3,4-Oxadiazole | Similar structure without sulfonyl | Moderate activity |
| 2-(2-Phenylsulfonyl)phenyl-5-phenyl-1,3,4-Oxadiazole | Contains sulfonyl but lacks chlorobenzyl | Enhanced properties |
The unique combination of functional groups in 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole imparts distinct chemical and biological properties compared to related compounds.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The presence of the sulfonyl group enhances its ability to form strong interactions with target proteins, thereby increasing its efficacy .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Analysis of Key Oxadiazole Derivatives
Table 2: Substituent Effects on Bioactivity
Biological Activity
The compound 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole (CAS No. 339104-18-6) belongs to the oxadiazole family, which is known for its diverse biological activities. The unique structure of this compound incorporates a 1,3,4-oxadiazole ring fused with phenyl and sulfonyl groups, contributing to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C21H15ClN2O3S
- Molar Mass : 410.87 g/mol
- Structure : The compound features a 4-chlorobenzyl group that enhances its reactivity and biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties, making them valuable in pharmaceutical applications.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole | Staphylococcus aureus | MIC = 2 µg/mL |
| 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole | Escherichia coli | MIC = 4 µg/mL |
| 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole | Candida albicans | MIC = 8 µg/mL |
Studies have demonstrated that the oxadiazole ring enhances the antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi . For instance, derivatives of oxadiazoles have shown potent activity against resistant strains of Staphylococcus aureus and E. coli, with some compounds achieving MIC values comparable to standard antibiotics .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory effects of oxadiazoles have been documented in various studies. Compounds containing the oxadiazole moiety have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Case Study: Anti-inflammatory Activity
A study conducted by Dhumal et al. (2016) demonstrated that certain oxadiazole derivatives significantly reduced inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes. The tested compound exhibited a reduction in edema formation comparable to indomethacin, a standard anti-inflammatory drug .
Anticancer Activity
The anticancer potential of oxadiazoles has gained attention due to their ability to induce apoptosis in cancer cells.
Research suggests that compounds like 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole may exert their anticancer effects through:
- Inhibition of Cell Proliferation : Targeting specific pathways involved in cell cycle regulation.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Disruption of Metabolic Pathways : Affecting metabolic enzymes crucial for tumor growth.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole?
Methodological Answer:
The synthesis involves multi-step organic reactions:
Precursor Preparation : Start with 2-phenyl-1,3,4-oxadiazole derivatives functionalized with a sulfonyl chloride group. React 4-chlorobenzyl thiol with chlorosulfonic acid to introduce the sulfonyl moiety .
Cyclocondensation : Use hydrazine derivatives and carboxylic acids under reflux in polar aprotic solvents (e.g., DMF or THF) to form the oxadiazole ring. Microwave-assisted synthesis can improve yields (60–75%) and reduce reaction times .
Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol ensures purity (>95%).
Key Validation : Confirm intermediates via H NMR (e.g., singlet at δ 8.2–8.5 ppm for oxadiazole protons) and HRMS (exact mass: 423.05 g/mol) .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Spectroscopic Analysis :
- NMR : H and C NMR to identify sulfonyl (δ 7.3–7.6 ppm for aromatic protons) and oxadiazole (δ 8.1–8.4 ppm) groups .
- IR : Peaks at 1150–1250 cm (S=O stretching) and 1600–1650 cm (C=N stretching) .
X-ray Crystallography : Determine bond lengths (e.g., C–S bond: ~1.76 Å) and dihedral angles (e.g., 85–90° between oxadiazole and phenyl rings) .
Computational Modeling : DFT calculations (B3LYP/6-31G*) to map HOMO/LUMO energies (e.g., HOMO: −6.2 eV, LUMO: −2.4 eV) for reactivity prediction .
Advanced: What experimental designs are optimal for evaluating its biological activity against cancer targets?
Methodological Answer:
In Vitro Assays :
- Cytotoxicity : MTT assay on breast cancer cell lines (e.g., MCF-7) with IC determination. Compare with cisplatin as a positive control .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells.
Enzyme Inhibition : Test cyclooxygenase-2 (COX-2) inhibition via ELISA, correlating IC with structural analogs (e.g., 4-chloro substitution enhances activity by 30%) .
Dose Optimization : Use factorial design (e.g., 10–100 µM concentrations) to assess non-linear dose-response relationships.
Advanced: How do crystallographic studies inform its molecular interactions?
Methodological Answer:
X-ray diffraction data (e.g., monoclinic C2/c space group, β = 121.25°, Z = 8) reveal:
- Packing Motifs : π-π stacking (3.5–4.0 Å) between phenyl rings stabilizes the crystal lattice.
- Hydrogen Bonding : Sulfonyl oxygen acts as an acceptor with adjacent NH groups (2.8–3.1 Å) .
Applications : Predict co-crystallization potential with protein targets (e.g., COX-2 active site) using molecular docking (AutoDock Vina) .
Advanced: What computational strategies validate its pharmacokinetic and toxicity profiles?
Methodological Answer:
ADMET Prediction :
- SwissADME : Low gastrointestinal absorption (LogP ~3.5), moderate BBB permeability.
- ProTox-II : Predicted hepatotoxicity (probability: 65%) due to sulfonyl group .
MD Simulations : GROMACS simulations (AMBER force field) to assess stability in aqueous environments (RMSD < 2.0 Å over 50 ns) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Source Validation : Cross-check purity (HPLC >98%) and stereochemistry (CD spectroscopy).
Assay Reproducibility : Repeat MTT assays under standardized conditions (e.g., 5% CO, 37°C).
SAR Analysis : Compare substituent effects; e.g., 4-chloro vs. 4-fluoro analogs show divergent COX-2 inhibition due to electronegativity differences .
Advanced: What are the challenges in optimizing its stability under physiological conditions?
Methodological Answer:
Degradation Pathways : Hydrolysis of the oxadiazole ring at pH < 3 (e.g., gastric fluid) reduces bioavailability.
Stabilization Strategies :
- Prodrug Design : Introduce ester groups to shield the oxadiazole ring.
- Nanoformulation : Encapsulate in ZIF-8 nanoparticles to enhance solubility and controlled release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
